

Application Notes and Protocols for Studying EF-Tu GTPase Activity Using Pulvomycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation factor Tu (EF-Tu) is a highly conserved GTPase that plays a crucial role in the elongation phase of protein synthesis in prokaryotes. It facilitates the delivery of aminoacyltRNA (aa-tRNA) to the ribosome in a GTP-dependent manner. The intrinsic GTPase activity of EF-Tu, and its stimulation upon interaction with the ribosome, are critical for the accuracy and efficiency of translation. **Pulvomycin** is a polyketide antibiotic that inhibits bacterial protein synthesis by specifically targeting EF-Tu.[1] This application note provides a detailed overview of how **Pulvomycin** can be utilized as a powerful tool to investigate the kinetics and mechanism of EF-Tu GTPase activity.

Pulvomycin's primary mechanism of action is the prevention of the formation of the functional ternary complex between EF-Tu, GTP, and aa-tRNA.[2][3][4][5][6] It achieves this by binding to a site that extends from the interface of domain 1 and 3 to domain 2 of EF-Tu, which overlaps with the binding site for aa-tRNA.[5][6][7] This interaction locks EF-Tu in a specific conformation, profoundly altering its interaction with guanine nucleotides and modulating its intrinsic GTPase activity.

Data Presentation

The following tables summarize the quantitative effects of **Pulvomycin** on the interaction of EF-Tu with GTP and GDP, and on its intrinsic GTPase activity.



Table 1: Effect of Pulvomycin on the Affinity of E. coli EF-Tu for Guanine Nucleotides

Condition	Ligand	Dissociation Constant (Kd)	Fold Change in Affinity
Without Pulvomycin	GTP	~1 µM	-
With Pulvomycin	GTP	~1 nM	~1000-fold increase[2]
Without Pulvomycin	GDP	~10 nM	-
With Pulvomycin	GDP	~100 nM	~10-fold decrease[2]

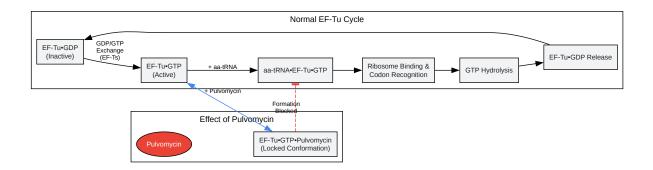
Table 2: Effect of **Pulvomycin** on the Dissociation Rate of EF-Tu•GDP and Intrinsic GTPase Activity

Parameter	Condition	Observation
Dissociation of EF-Tu•GDP	Without Pulvomycin	Slow
Dissociation of EF-Tu•GDP	With Pulvomycin	~25-fold increase in dissociation rate[2]
Intrinsic GTPase Activity	Without Pulvomycin	Low basal activity
Intrinsic GTPase Activity	With Pulvomycin	Modest enhancement[2]
Intrinsic GTPase Activity with Monovalent Cations	With Pulvomycin	Further stimulation (Li+ > Na+ > K+ > NH4+)[2]
Ribosome/aa-tRNA-stimulated GTPase Activity	With Pulvomycin	No further enhancement[2]

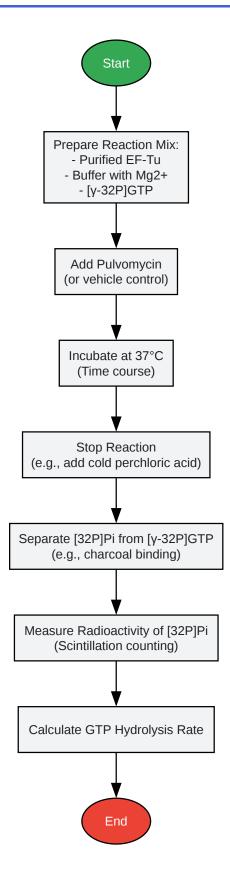
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental procedures discussed in these application notes.









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